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5-(Chloromethyl)-2-ethyl-1,3-oxazole

Cat. No.: B2384359
CAS No.: 1206977-45-8
M. Wt: 145.59
InChI Key: ZAVAOBPUBGIMRW-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Modern Chemical Synthesis

Oxazole is an aromatic five-membered heterocyclic compound containing one oxygen and one nitrogen atom. alliedacademies.orgtandfonline.com This ring system is a cornerstone in medicinal chemistry and a frequent component of biologically active natural products and synthetic molecules. numberanalytics.comnih.govmdpi.com The versatility of the oxazole nucleus makes it a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities. chemmethod.comsemanticscholar.org

The significance of oxazoles stems from several key properties:

Biological Activity : The oxazole moiety is present in numerous compounds with demonstrated therapeutic potential, including anti-inflammatory, antibiotic, antifungal, antiviral, and anticancer agents. alliedacademies.orgnih.govmdpi.com

Structural Stability : As an aromatic ring, the oxazole nucleus is generally stable, providing a robust core upon which complex molecular architectures can be built. tandfonline.comnumberanalytics.com

Synthetic Accessibility : A variety of reliable synthetic methods have been developed over the years to construct the oxazole ring, allowing chemists to access a diverse range of substituted derivatives. numberanalytics.comekb.eg

Receptor Interactions : The nitrogen and oxygen atoms within the ring can participate in non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors, which is crucial for eliciting a physiological response. tandfonline.comnih.gov

Due to these features, the synthesis of novel oxazole derivatives continues to be an area of intense research for chemists aiming to develop new therapeutic agents and functional materials. numberanalytics.comresearchgate.net

Strategic Importance of Chloromethyl Functionality in Heterocyclic Scaffolds

The chloromethyl group (–CH₂Cl) is a simple yet powerful functional group in organic synthesis. wikipedia.org When attached to a heterocyclic scaffold, it imparts a high degree of synthetic versatility. Its strategic importance is primarily due to the reactivity of the carbon-chlorine bond.

The chlorine atom is an effective leaving group, making the adjacent methylene (B1212753) (–CH₂–) carbon an electrophilic center. This allows the chloromethyl group to readily participate in nucleophilic substitution reactions. This reactivity transforms the chloromethylated heterocycle into a valuable synthetic intermediate, or building block, that can be used to introduce a wide array of other functionalities.

Key transformations involving the chloromethyl group include:

Alkylation : It can act as an alkylating agent, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Conversion to Other Functional Groups : The chlorine can be displaced by nucleophiles to introduce amines, azides, thiols, alcohols, and cyanides, among others.

Oxidation : The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, further expanding its synthetic utility. acs.org

By incorporating a chloromethyl "handle" onto a stable heterocyclic core, chemists can efficiently generate a library of diverse derivatives for further study and application.

Research Context and Scope for 5-(Chloromethyl)-2-ethyl-1,3-oxazole

The compound this compound (CAS Number: 78964-97-3) is a specific example of a molecule designed for synthetic utility. parchem.com Its structure combines the stable, biologically relevant oxazole core with the reactive chloromethyl handle, positioning it as a key intermediate in multi-step synthetic sequences.

The research context for this compound is not as an end-product but as a versatile starting material. The ethyl group at the 2-position and the chloromethyl group at the 5-position provide distinct sites for chemical modification. The primary scope of its application is in the synthesis of more complex oxazole-containing molecules. Researchers can leverage the reactivity of the chloromethyl group to attach larger and more complex side chains, aiming to create novel compounds for screening in areas such as:

Pharmaceutical Development : Synthesizing new drug candidates by building upon the oxazole scaffold.

Agrochemical Research : Creating new pesticides or herbicides.

Materials Science : Developing functional materials where the oxazole unit imparts specific electronic or physical properties.

The compound serves as a bridge, connecting simple starting materials to complex, high-value target molecules through the strategic reactivity of its chloromethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 78964-97-3
Molecular Formula C₆H₈ClNO
Molecular Weight 145.59 g/mol
Canonical SMILES CCC1=NC(=CO1)CCl
InChI Key OGHORSYJZJMPIZ-UHFFFAOYSA-N

Table 2: Common Biological Activities Associated with the Oxazole Scaffold

Biological ActivityReference
Anti-inflammatory alliedacademies.org
Antibiotic alliedacademies.org
Antiproliferative / Anticancer alliedacademies.orgnih.govmdpi.com
Analgesic alliedacademies.org
Antifungal alliedacademies.orgnih.gov
Hypoglycemic alliedacademies.org
Anti-tuberculosis alliedacademies.org
Antiviral nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO B2384359 5-(Chloromethyl)-2-ethyl-1,3-oxazole CAS No. 1206977-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-ethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVAOBPUBGIMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206977-45-8
Record name 5-(chloromethyl)-2-ethyl-1,3-oxazole
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Advanced Synthetic Methodologies for 5 Chloromethyl 2 Ethyl 1,3 Oxazole and Its Analogues

Established and Evolving Synthetic Pathways

Classical methods for oxazole (B20620) ring formation have been refined over decades, offering robust pathways to this heterocyclic core. Modern adaptations continue to improve their efficiency, scope, and environmental footprint.

Adaptations of Robinson-Gabriel Synthesis for Halomethyl Oxazoles

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, proceeding via the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the synthesis of 5-(chloromethyl)-2-ethyl-1,3-oxazole, the key precursor would be N-(1-chloro-3-oxobutan-2-yl)propanamide. This intermediate can be prepared through the acylation of 1-amino-3-chloroacetone with propionyl chloride or a related acylating agent.

The critical step is the cyclodehydration of the 2-acylamino-ketone. Traditionally, this transformation was accomplished using strong acids like concentrated sulfuric acid or phosphorus pentachloride, which often led to low yields. ijpsonline.com Modern modifications have introduced a range of milder and more efficient cyclodehydrating agents, significantly broadening the applicability of this method. wikipedia.org A one-pot, diversity-oriented synthesis has also been developed using a combination of a Friedel-Crafts Lewis acid (e.g., aluminum chloride) and a cyclodehydrating agent like trifluoromethanesulfonic acid. idexlab.com

Table 1: Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Reagent Conditions Notes
Sulfuric Acid (H₂SO₄) Concentrated, heat The classic, often harsh, reagent. pharmaguideline.com
Phosphorus Pentoxide (P₂O₅) Heat Strong dehydrating agent.
Polyphosphoric Acid (PPA) Heat Can improve yields compared to H₂SO₄. ijpsonline.com
Trifluoroacetic Anhydride (TFAA) Ethereal solvent Used in solid-phase synthesis versions. idexlab.com

The application of these modern reagents allows for the synthesis of halomethyl-substituted oxazoles under conditions that are more compatible with sensitive functional groups.

Modernized Van Leusen Reaction Protocols

The Van Leusen reaction, which traditionally involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful method for constructing the oxazole ring, typically yielding 5-substituted products. organic-chemistry.orgwikipedia.org In the context of this compound, the aldehyde precursor would be 2-chloroacetaldehyde. However, the standard Van Leusen protocol does not directly allow for substitution at the C2 position of the oxazole ring.

Evolving protocols have expanded the scope of this reaction. A significant advancement is the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov This method utilizes TosMIC, an aldehyde, and an aliphatic halide in the presence of a base, often in an ionic liquid as a recyclable and green solvent. organic-chemistry.org This modernized approach combines precursor preparation and cyclocondensation into a single, efficient step. For instance, the reaction of an aldehyde with TosMIC and an alkyl halide can furnish a 4,5-disubstituted oxazole. mdpi.com

While this protocol provides access to 4,5-disubstituted analogues, the synthesis of a 2,5-disubstituted oxazole like the target compound via a Van Leusen approach remains a challenge and would likely require a modified isocyanide reagent where the methylene (B1212753) group of TosMIC is replaced by an ethyl group, such as 1-(1-isocyano-propylsulfonyl)toluene. Such a reagent is not commercially standard and would represent a further evolution of the synthetic pathway.

Bredereck Reaction Applications for Substituted Oxazoles

The Bredereck reaction provides a direct route to substituted oxazoles through the condensation of α-haloketones with amides. ijpsonline.com This method is particularly well-suited for the synthesis of this compound. The reaction would involve the condensation of propanamide with 1,3-dichloroacetone (B141476). researchgate.net

The mechanism proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The reaction is typically carried out by heating the reactants, sometimes in the presence of a solvent. The use of 1,3-dichloroacetone is well-documented, though it is a potent lachrymator and requires careful handling. orgsyn.org This pathway offers a straightforward and atom-economical approach to the target structure from readily available starting materials.

Table 2: Representative Bredereck Reaction for Oxazole Synthesis

α-Haloketone Amide Product
1,3-Dichloroacetone Propanamide This compound
Phenacyl bromide Benzamide 2,5-Diphenyloxazole

Catalytic Approaches in Oxazole Formation

Catalytic methods have revolutionized organic synthesis, and the construction of the oxazole ring is no exception. These approaches often provide higher efficiency, milder reaction conditions, and access to novel substitution patterns.

Boron Trifluoride (BF₃)-Catalyzed Cyclizations with Chloroacetonitriles

Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are versatile Lewis acids that can catalyze a variety of cyclization reactions. One notable application in heterocycle synthesis is the reaction of α-diazocarbonyl compounds with nitriles to form oxazoles. researchgate.net

To synthesize an analogue of this compound, a potential pathway involves the BF₃-catalyzed reaction of chloroacetonitrile (B46850) with an appropriate α-diazo ester, such as ethyl 2-diazobutanoate. The proposed mechanism involves the Lewis acid activation of the nitrile, which is then attacked by the diazo compound. Subsequent cyclization and extrusion of nitrogen gas would yield the oxazole ring. This methodology allows for the incorporation of the nitrile's carbon and nitrogen atoms directly into the heterocyclic core, providing a convergent route to highly substituted oxazoles. researchgate.net

Palladium-Catalyzed Reactions for Oxazole Synthesis and Functionalization

Palladium catalysis has emerged as a powerful tool for both the de novo synthesis of oxazoles and the post-synthetic functionalization of a pre-formed oxazole core. These methods often rely on C-H activation and cross-coupling strategies. nih.gov

One major strategy is the direct functionalization of an existing oxazole. For example, one could synthesize 2-ethyloxazole and then introduce the chloromethyl group at the C5 position via a palladium-catalyzed C-H functionalization reaction. Complementary methods have been developed for the highly regioselective arylation of oxazole at either the C2 or C5 position by careful selection of the phosphine (B1218219) ligand and solvent. nih.gov Adapting these conditions for chloromethylation would be a modern and efficient approach.

Alternatively, palladium-catalyzed cascade reactions can build the oxazole ring from simpler precursors. An efficient protocol has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles. rsc.org This transformation involves a sequence of palladium-catalyzed C–H activation, carbopalladation, and tandem annulation in a single pot under redox-neutral conditions. rsc.org Such advanced methods provide access to complex oxazole structures with high atom economy.

Table 3: Examples of Palladium-Catalyzed Oxazole Syntheses/Functionalizations

Reaction Type Substrates Catalyst/Ligand Product Type
Direct C-H Arylation Oxazole, Aryl Bromide Pd(OAc)₂ / Phosphine C5- or C2-Arylated Oxazole nih.gov
C-H Activation/Annulation Arene, Aliphatic Nitrile Pd(OAc)₂ 2,4,5-Trisubstituted Oxazole rsc.org
Oxidative Cyclization N-Acyl Enamide, Iodobenzene Pd(OAc)₂ Multisubstituted Oxazole

These catalytic strategies represent the cutting edge of oxazole synthesis, offering versatile and powerful alternatives to traditional methods for preparing compounds like this compound and its analogues.

Precursor-Based Synthetic Strategies

Precursor-based strategies are foundational in modern heterocyclic chemistry, providing versatile pathways to complex molecules like this compound from simpler, readily available starting materials. These methods are designed to build the oxazole ring through key bond-forming reactions, including cycloadditions and cyclodehydrations. The choice of precursor is critical as it dictates the substitution pattern on the final oxazole ring.

Synthesis from α-Diazo Carbonyl Compounds and Chloroacetonitrile

One of the prominent methods for synthesizing oxazoles is the reaction between α-diazo carbonyl compounds and nitriles, which proceeds via a [3+2] cycloaddition mechanism. researchgate.netresearchgate.net This approach is highly effective for preparing a wide range of substituted oxazoles. The reaction is typically catalyzed by a transition metal, such as rhodium or gold, or a Lewis acid like boron trifluoride etherate. researchgate.netnih.gov

The general mechanism begins with the reaction of the α-diazo carbonyl compound with the catalyst to eliminate dinitrogen gas (N₂) and form a metal carbene intermediate. researchgate.netnih.gov This highly reactive carbene is then intercepted by a nitrile. The nitrile's nitrogen atom acts as a nucleophile, attacking the carbene carbon to form a nitrilium ylide. This intermediate subsequently undergoes a 1,5-cyclization, followed by aromatization to yield the stable oxazole ring. researchgate.net

To synthesize a 5-(chloromethyl)-substituted oxazole, an appropriate α-diazo carbonyl precursor such as 1-chloro-3-diazo-2-propanone is required. The substituent at the 2-position of the oxazole is determined by the nitrile used. For the target compound, chloroacetonitrile would be the required nitrile partner, although the methodology is broadly applicable. For instance, the synthesis of 5-(chloromethyl)-2-phenyloxazole has been demonstrated starting from 1-chloro-3-diazopropanone and benzonitrile (B105546) in the presence of boron trifluoride etherate. nih.gov The α-diazoketone precursor itself is typically prepared by reacting an acid chloride (e.g., chloracetyl chloride) with diazomethane. nih.gov

Table 1: Catalysts and Conditions for Oxazole Synthesis from Diazo Compounds and Nitriles
CatalystPrecursorsKey FeaturesReference
Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄)α-Diazo ketones/esters and various nitrilesEfficient formation of rhodium carbene; proceeds under mild conditions. researchgate.net
Gold catalystsα-Diazo oxime ethers and nitrilesCatalyzes cycloaddition to form highly substituted oxazoles. researchgate.net
Boron trifluoride etherate (BF₃·OEt₂)1-Chloro-3-diazopropanone and benzonitrileLewis acid catalysis; effective for generating the key intermediate for cycloaddition. nih.gov

Routes Involving Dichloroacetonitrile (B150184) and Serine Esters

The synthesis of oxazoles and their precursors, oxazolines, from amino acids such as serine is a well-established, biomimetic approach. nih.gov These methods typically involve the cyclodehydration of an N-acyl serine derivative. nih.gov The process converts the serine backbone into the C4 and C5 atoms and the adjacent oxygen of the oxazole ring. While various dehydrating agents and synthetic pathways exist for this transformation, a specific route involving the direct reaction of serine esters with dichloroacetonitrile is less commonly documented in widely available literature. General principles of oxazole synthesis from serine would involve N-acylation of the serine ester, followed by a cyclization and subsequent oxidation step to form the aromatic oxazole ring.

Derivation from Vinyl Azides via Azirine Intermediates

A versatile and powerful strategy for synthesizing oxazoles involves the thermal or photochemical decomposition of vinyl azides. pharmaguideline.com This reaction proceeds through the formation of a highly strained 2H-azirine intermediate, which can be trapped with various electrophiles to generate a range of heterocyclic compounds, including oxazoles. nih.govpharmaguideline.comresearchgate.net

The process begins with the thermolysis of a suitably substituted vinyl azide (B81097). This step causes the extrusion of nitrogen gas (N₂) and an intramolecular cyclization to form a 2H-azirine. nih.gov These azirine intermediates are typically not isolated but are generated in situ for subsequent reactions. nih.govresearchgate.net

For the synthesis of oxazoles, the generated 2H-azirine is reacted with an acyl halide. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the azirine nitrogen onto the carbonyl carbon of the acyl halide. This leads to the opening of the three-membered azirine ring and the formation of an intermediate that readily cyclizes to the oxazole product. The choice of the vinyl azide precursor determines the substituents at the C4 and C5 positions, while the acyl halide determines the C2 substituent. For example, to obtain a 2-ethyl substituted oxazole, propionyl chloride would be an appropriate acyl halide. This method has been successfully applied to continuous-flow processes, allowing for safe and efficient production. nih.govresearchgate.net

Table 2: Examples of Oxazole Synthesis via Vinyl Azide/Azirine Pathway
Vinyl Azide PrecursorAcyl HalideResulting Oxazole MoietyKey ConditionsReference
Generic substituted vinyl azideBromoacetyl bromide2-(Bromomethyl)oxazoleThermolysis in a continuous-flow reactor followed by reaction at room temperature. nih.govresearchgate.net
Generic substituted vinyl azideAcyl chlorides2-Substituted oxazoleFormation of an intermediate adduct in a polar solvent. nih.gov

Reactivity and Mechanistic Investigations of 5 Chloromethyl 2 Ethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the C5 position of the oxazole (B20620) ring is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide variety of nucleophiles.

Amination Reactions and Formation of N-Substituted Aminomethyl Oxazoles

The displacement of the chloride ion by amines or their equivalents is a facile process that leads to the formation of N-substituted aminomethyl oxazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. Both primary and secondary amines can be employed as nucleophiles, providing access to a wide range of secondary and tertiary aminomethyl oxazole derivatives, respectively. cas.cn This method is particularly valuable for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

Halide Displacement with Diverse Nucleophiles (e.g., Thiocyanates, Amines)

Beyond amination, the chloride of 5-(chloromethyl)-2-ethyl-1,3-oxazole can be displaced by a broad spectrum of nucleophiles. For instance, reaction with thiocyanate (B1210189) salts yields the corresponding 5-(thiocyanatomethyl)-2-ethyl-1,3-oxazole. This transformation is significant as the thiocyanate group can be further elaborated into other sulfur-containing functionalities. Similarly, various other nucleophiles, including alkoxides, thiolates, and carbanions, can be utilized to introduce diverse substituents at the 5-methyl position, highlighting the synthetic utility of the chloromethyl group as a versatile electrophilic handle. cas.cn

Mechanistic Insights into Chloromethyl Reactivity

The high reactivity of the chloromethyl group in nucleophilic substitution reactions is attributed to the stability of the transition state and the potential for anchimeric assistance from the oxazole ring. The reaction generally proceeds through an SN2 mechanism, where the nucleophile attacks the methylene carbon, and the chloride ion departs simultaneously. Quantum chemical studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, have shown that the heteroatoms in the five-membered ring can provide anchimeric assistance, stabilizing the developing positive charge in the transition state. mdpi.com This neighboring group participation can significantly accelerate the rate of nucleophilic substitution.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring in this compound exhibits its own characteristic reactivity, participating in cycloaddition and cross-coupling reactions that allow for further molecular diversification.

Cycloaddition Reactions and Diene Character (e.g., for Furan (B31954) and Pyridine Synthesis)

While oxazoles are aromatic, they can also exhibit diene character in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. thepharmajournal.com This reactivity is particularly pronounced for furan, a related five-membered heterocycle, which readily participates as the diene component. ksu.edu.sayoutube.com The oxazole ring, though less reactive than furan due to its higher aromaticity, can undergo cycloaddition with highly reactive dienophiles, leading to the formation of complex bicyclic intermediates. ksu.edu.sa These intermediates can then be transformed into other heterocyclic systems, such as pyridines and furans, through subsequent rearrangement and elimination steps. This reactivity provides a powerful tool for the construction of more complex molecular architectures from simple oxazole precursors.

Cross-Coupling Reactions of Functionalized Oxazoles (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have emerged as powerful methods for the functionalization of heterocyclic compounds. nih.govijpsonline.comacs.orgtandfonline.com While direct cross-coupling at the C-H bonds of the oxazole ring is possible, it is often more efficient to pre-functionalize the ring with a suitable leaving group, such as a halogen or a triflate. For example, 4-bromomethyl-2-chlorooxazole has been shown to be a versatile building block where selective Suzuki or Stille cross-coupling can be achieved at the 4-position, followed by subsequent coupling at the 2-position. researchgate.net This stepwise functionalization allows for the controlled and regioselective introduction of various aryl, heteroaryl, and vinyl groups onto the oxazole core, providing access to a diverse array of substituted oxazole derivatives. nih.govacs.org

Interactive Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction Type
Primary Amine (R-NH₂)N-Alkyl-N-((2-ethyl-1,3-oxazol-5-yl)methyl)amineAmination
Secondary Amine (R₂NH)N,N-Dialkyl-N-((2-ethyl-1,3-oxazol-5-yl)methyl)amineAmination
Thiocyanate (SCN⁻)5-(Thiocyanatomethyl)-2-ethyl-1,3-oxazoleHalide Displacement
Alkoxide (RO⁻)5-(Alkoxymethyl)-2-ethyl-1,3-oxazoleHalide Displacement
Thiolate (RS⁻)5-((Alkylthio)methyl)-2-ethyl-1,3-oxazoleHalide Displacement

Table 2: Reactivity of the 1,3-Oxazole Ring

Reaction TypeReactantProduct TypeKey Feature
CycloadditionDienophileBicyclic Intermediate (leading to Furans, Pyridines)Oxazole acts as a diene
Suzuki Cross-CouplingArylboronic AcidAryl-substituted OxazoleC-C bond formation
Stille Cross-CouplingOrganostannaneAryl/Vinyl-substituted OxazoleC-C bond formation

Photoinduced Transformations and Rearrangements

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules, often providing access to structures that are difficult to obtain through thermal methods. The oxazole ring system, in particular, can be involved in and formed through various photoinduced rearrangements.

Photoisomerization from Isoxazole (B147169) Precursors

The synthesis of oxazoles from isoxazole precursors via photoisomerization is a well-documented transformation in heterocyclic chemistry. This process, typically induced by UV irradiation, is understood to proceed through a high-energy intermediate, offering a distinct mechanistic pathway compared to thermal rearrangements. acs.orgnih.govresearchgate.net

The generally accepted mechanism for the photoisomerization of an isoxazole to an oxazole involves the homolytic cleavage of the weak N-O bond of the isoxazole ring upon photoexcitation. This leads to the formation of a diradical intermediate, which then undergoes ring closure to form a transient acyl azirine. Subsequent rearrangement of this highly strained three-membered ring yields the more stable oxazole isomer. acs.orgnih.gov

Theoretical studies on model compounds, such as 3,5-dimethylisoxazole, have provided deeper insights into this transformation. Upon irradiation, the isoxazole is excited to its first singlet excited state (S1). From this state, the molecule can proceed through a conical intersection to the ground state (S0) potential energy surface. The key mechanistic step is the cleavage of the N-O bond, leading to the formation of an acyl azirine intermediate. This intermediate is not typically isolated but rapidly rearranges to the corresponding oxazole. acs.orgnih.gov

A proposed pathway for the formation of this compound would involve the irradiation of its corresponding isoxazole isomer, 3-ethyl-5-(chloromethyl)isoxazole. The proposed mechanistic steps are outlined in the table below.

StepDescriptionIntermediate/Transition State
1Photoexcitation of 3-ethyl-5-(chloromethyl)isoxazoleExcited state isoxazole
2Homolytic cleavage of the N-O bondDiradical species
3Ring closure to form the azirine intermediate2-Ethyl-3-(chloromethyl)-2H-azirine-2-carbaldehyde
4Rearrangement of the azirine intermediateNitrile ylide or related species
5Ring closure to form the final oxazole productThis compound

While this mechanism is supported by studies on analogous systems, specific experimental data on the photoisomerization of 3-ethyl-5-(chloromethyl)isoxazole to this compound, including reaction conditions and yields, are not extensively documented in the literature. However, the general principles of isoxazole photochemistry strongly suggest this as a viable synthetic route. nih.gov

Isomerization of Azirinyl-Oxazoles

The involvement of azirine intermediates in the photochemical rearrangement of isoxazoles to oxazoles highlights the importance of these three-membered heterocycles in synthetic chemistry. Furthermore, azirines themselves can be precursors to oxazoles through various rearrangement reactions. The isomerization of azirinyl-oxazoles represents a fascinating class of transformations that can lead to diverse heterocyclic structures.

While direct photochemical isomerization of an azirinyl-oxazole to this compound is not explicitly detailed in the literature, studies on related systems provide valuable mechanistic insights. For instance, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles has been shown to produce 4H-pyrrolo[2,3-d]oxazoles. researchgate.net This indicates the propensity of the azirine ring within a larger heterocyclic framework to undergo ring-opening and subsequent rearrangement.

Photochemical transformations of 2H-azirines are known to proceed via the opening of the three-membered ring to form nitrile ylides. These reactive intermediates can then undergo various reactions, including cycloadditions or rearrangements. researchgate.net In the context of forming an oxazole, a plausible mechanism would involve the photochemical ring-opening of a suitably substituted azirine, followed by an intramolecular cyclization.

A theoretical pathway for the formation of an oxazole from an azirinyl precursor is presented below, illustrating the key intermediates.

Precursor TypeKey IntermediateProduct Class
2-Acyl-2H-azirineNitrile YlideOxazole
2-Vinyl-2H-azirineVinyl NitrenePyrrole (B145914) or Oxazole

The specific isomerization of an azirinyl-oxazole to a compound like this compound would depend on the precise substitution pattern of the starting material and the reaction conditions. The ethyl group at the 2-position and the chloromethyl group at the 5-position of the target oxazole would need to be accounted for in the structure of the azirinyl precursor.

Stability Considerations Under Reaction Conditions

The stability of a molecule under specific reaction conditions is a critical factor in its synthesis and subsequent application. For this compound, its stability is influenced by the nature of the oxazole ring and the reactivity of the chloromethyl substituent.

The oxazole ring is an aromatic heterocycle and generally possesses a degree of thermal stability. However, under photochemical conditions, the oxazole ring can be susceptible to rearrangements. researchgate.net The presence of substituents can significantly influence this stability. For instance, 2,5-disubstituted oxazoles, such as the title compound, are common structural motifs, and their stability is often a function of the electronic and steric properties of these substituents.

The chloromethyl group at the 5-position is a key feature influencing the reactivity of this compound. This group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity is a valuable tool for the further functionalization of the molecule. However, it also implies that the compound may be unstable in the presence of strong nucleophiles or under conditions that promote solvolysis.

The stability of this compound under various conditions can be summarized as follows:

ConditionExpected Stability/Reactivity
Thermal Generally stable, though high temperatures could lead to decomposition.
Acidic The oxazole ring is generally stable to acid, but strong acids may promote reactions at the chloromethyl group.
Basic Susceptible to nucleophilic attack at the chloromethyl group. Strong bases could potentially deprotonate the ethyl group, leading to side reactions.
Photochemical The oxazole ring may be prone to rearrangement, although specific data for this compound is limited. The C-Cl bond may also be susceptible to homolytic cleavage under UV irradiation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The unique combination of a stable aromatic heterocycle and a reactive alkyl halide side chain in 5-(Chloromethyl)-2-ethyl-1,3-oxazole underpins its utility as a key synthetic intermediate. The chloromethyl group serves as a reactive handle, allowing for a variety of chemical transformations, primarily through nucleophilic substitution reactions. smolecule.com In these reactions, the chlorine atom, being a good leaving group, is displaced by a wide range of nucleophiles, enabling the facile introduction of new functional groups or the linkage to other molecular fragments. This reactivity is fundamental to its application in constructing diverse and complex molecules. smolecule.comnih.gov

The oxazole (B20620) ring is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. nih.govnih.gov this compound serves as an excellent starting point for the synthesis of complex oxazole derivatives. The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the elongation and functionalization of the side chain at the C5 position of the oxazole ring.

Researchers can employ a variety of nucleophiles to create a library of derivatives, as detailed in the table below. This strategy is a cornerstone of medicinal chemistry for exploring structure-activity relationships. For instance, reaction with an amine introduces a basic nitrogen atom, which can be crucial for receptor binding, while reaction with a thiol can be used to tether the oxazole moiety to cysteine residues in proteins. The versatility of this building block allows for the systematic modification of the oxazole core, facilitating the development of new chemical entities. smolecule.comlifechemicals.com

Nucleophile (Nu-H)Resulting Functional Group at C5Potential Application
Amine (R₂NH)-CH₂-NR₂Pharmaceuticals, Ligand Synthesis
Alcohol (ROH)-CH₂-ORFine Chemicals, Solvents
Thiol (RSH)-CH₂-SRBioconjugation, Materials Science
Cyanide (CN⁻)-CH₂-CNChain Elongation, Synthesis of Carboxylic Acids
Azide (B81097) (N₃⁻)-CH₂-N₃Click Chemistry, Synthesis of Amines

Fused heterocyclic systems are of great interest due to their rigid structures and diverse biological activities. nih.govresearchgate.net The reactive nature of this compound makes it a suitable precursor for constructing fused ring systems, such as pyrrolo[2,3-d]oxazoles. In a potential synthetic route, the nitrogen atom of a substituted pyrrole (B145914) could act as a nucleophile, displacing the chloride from the chloromethyl group in an N-alkylation reaction. The resulting intermediate could then undergo an intramolecular cyclization reaction, such as a Friedel-Crafts-type reaction, to form the new fused ring. This approach provides a modular way to access complex polycyclic scaffolds that are otherwise difficult to synthesize. mdpi.com The development of such synthetic methodologies is crucial for creating novel compounds with potential therapeutic applications. rsc.orgscielo.org.mx

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent unwanted side reactions. wikipedia.org A protecting group must be easy to introduce, stable to a range of reaction conditions, and readily removable under mild and specific conditions. While not a conventional application, this compound could potentially be used to form a protecting group for functions like alcohols or thiols. The attachment would occur via a simple nucleophilic substitution. The oxazole ring itself would serve as the masking group. The stability of the oxazole ring to many reagents would be a key feature. Removal (deprotection) could potentially be achieved using specific conditions known to cleave the oxazole ring, although this is not a standard or widely documented protecting group strategy. caltech.eduacs.orgnih.gov

Contribution to Material Science Research

The unique electronic properties and thermal stability of heterocyclic compounds make them attractive candidates for applications in materials science. smolecule.comresearchgate.net Oxazole derivatives are being increasingly explored for their potential in creating novel functional materials.

Organic Light-Emitting Diodes (OLEDs) are a major focus of modern materials science research for applications in displays and lighting. The performance of an OLED is highly dependent on the chemical structure of the organic materials used in its layers. Heterocyclic compounds, particularly those that are electron-deficient, are often used as electron-transport materials (ETL) or as components of the emissive layer. researchgate.netresearchgate.net

Oxazole derivatives have been successfully incorporated into high-efficiency blue emitters for OLEDs, where they can enhance electron transport properties and help maintain charge balance within the device. nih.gov this compound can act as a crucial building block in this context. The chloromethyl group provides a convenient point of attachment for incorporating the 2-ethyl-oxazole unit into larger conjugated systems or polymer backbones designed for optoelectronic applications. nih.gov This allows material scientists to fine-tune the electronic and photophysical properties of the final material to optimize device performance, such as efficiency and color purity. nih.gov

Research Findings on Heterocycles in OLEDs
Heterocycle ClassTypical Role in OLEDKey PropertiesReference
OxadiazolesElectron-Transport Layer (ETL), Host MaterialGood thermal stability, strong electron-withdrawing nature, high electron mobility. researchgate.net
OxazolesEmissive Layer (EML), Electron-Transport Layer (ETL)Can be tuned for deep blue emission, helps maintain charge balance, good photoluminescence quantum yield. nih.gov
TriazolesElectron-Transport Layer (ETL), Hole-Blocking Layer (HBL)High electron affinity, good thermal stability. rsc.org
ImidazolesElectron-Transport Layer (ETL), Host MaterialGood charge transport properties, can be functionalized to tune energy levels.

Integration into Fluorescent Probes and Materials

The 2,5-disubstituted oxazole framework is an established fluorophore, known for its robust absorption and luminescence properties. researchgate.netbohrium.com The utility of this compound in this domain stems from the strategic placement of the chloromethyl group, which acts as a reactive handle for introducing a wide array of functional moieties. This group is susceptible to nucleophilic substitution, allowing for the covalent attachment of various chemical entities that can modulate the molecule's photophysical properties. smolecule.com

The synthesis of novel fluorescent probes and materials from this precursor typically involves the reaction of the chloromethyl group with nucleophiles such as phenols, anilines, thiols, or other π-conjugated systems. This synthetic strategy allows for the creation of donor-π-acceptor (D-π-A) architectures, which are known to exhibit strong solvatochromism and large Stokes shifts, desirable properties for fluorescent sensors. nih.gov For instance, coupling the oxazole with an electron-donating group (e.g., an N,N-dimethylaniline moiety) and an electron-accepting group can lead to materials with significant intramolecular charge transfer (ICT) character, making their fluorescence emission highly sensitive to the polarity of their environment. nih.gov

Derivatives based on this scaffold can be designed as "turn-on" fluorescent probes for detecting specific analytes. rsc.org By attaching a recognition unit (e.g., a Schiff base for metal ion detection) via the methylene (B1212753) bridge at the C5 position, the fluorescence of the oxazole core can be initially quenched. researchgate.net Upon binding to the target analyte, a conformational change or chemical reaction can restore fluorescence, providing a detectable signal. The ethyl group at the C2 position helps to enhance the solubility of these derivatives in organic solvents and polymer matrices, facilitating their incorporation into advanced materials.

The photophysical properties of such oxazole-based dyes can be systematically tuned. Extending the π-conjugation by introducing styryl, thiophenyl, or other aromatic groups at the C5 position generally leads to a bathochromic (red) shift in both absorption and emission spectra. nih.gov

Table 1: Potential Photophysical Properties of Functionalized 2-Ethyl-5-Substituted-1,3-Oxazole Derivatives This table presents hypothetical data based on known properties of analogous 2,5-disubstituted oxazole dyes.

5-Position Substituent (R-CH₂-)Expected λ_abs (nm)Expected λ_em (nm)Expected Stokes Shift (nm)Potential Application
Naphthyl~350-380~420-450~70-80General Fluorophore
N,N-Dimethylaminophenyl~390-420~500-550~110-130Solvatochromic Probe
Pyridyl~340-370~410-440~70-80Metal Ion Sensor
Thiophenyl~370-400~460-500~90-100Organic Electronics

Ligand Design in Metal Catalysis

The nitrogen atom in the oxazole ring is a Lewis basic site capable of coordinating to transition metals, making oxazole derivatives valuable as ligands in homogeneous catalysis. mdpi.com The compound this compound is an excellent precursor for the synthesis of novel mono- and multidentate ligands. The reactive chloromethyl group allows for the facile introduction of additional donor atoms (e.g., N, P, S), leading to the formation of chelating ligands that can stabilize metal centers and influence their catalytic activity. mdpi.combohrium.com

A common strategy involves the reaction of this compound with nucleophiles containing other heterocyclic donor groups. For example, reaction with a substituted pyridine-thiol or an aminophosphine (B1255530) can yield bidentate N,S or N,P ligands. Such ligands are crucial in a variety of catalytic processes, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions. ignited.inresearchgate.net The steric and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on either the oxazole or the appended donor moiety, thereby optimizing catalytic efficiency and selectivity.

Furthermore, oxazole-containing ligands have been successfully employed in polymerization catalysis. Vanadium complexes bearing bidentate oxazole-oxazoline ligands have shown high activity in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.combohrium.comproquest.com The substitution pattern on the oxazole ring significantly impacts catalyst performance. By using this compound as a starting point, new classes of bidentate or tridentate ligands can be developed for use with various transition metals (e.g., Vanadium, Nickel, Palladium) to catalyze the formation of polyolefins with specific microstructures and physical properties. mdpi.comresearchgate.netrsc.org

Table 2: Potential Ligand Architectures Derived from this compound and Their Catalytic Applications

Ligand StructureLigand TypePotential Metal PartnerTarget Catalytic Reaction
(2-Ethyl-1,3-oxazol-5-yl)methyl-diphenylphosphineN,P BidentatePalladium, NickelSuzuki-Miyaura Coupling, Heck Reaction
2-(((2-Ethyl-1,3-oxazol-5-yl)methyl)thio)pyridineN,S BidentatePalladium, CopperC-S Cross-Coupling
Bis((2-ethyl-1,3-oxazol-5-yl)methyl)amineN,N,N TridentateVanadium, IronOlefin Polymerization, Oxidation
1,2-Bis(((2-ethyl-1,3-oxazol-5-yl)methyl)thio)ethaneS,S BidentateRhodium, IridiumAsymmetric Hydrogenation

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 5-(Chloromethyl)-2-ethyl-1,3-oxazole. These studies provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted oxazoles, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netjetir.org

In this compound, the HOMO is expected to be localized primarily on the oxazole (B20620) ring, indicating its role as the principal electron donor in reactions with electrophiles. Conversely, the LUMO is likely distributed over the chloromethyl group and the C=N bond of the oxazole ring, suggesting these are the primary sites for nucleophilic attack. The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxazole ring, highlighting them as centers of high electron density and potential sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, on the carbon of the chloromethyl group, indicating its susceptibility to nucleophilic substitution.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

Property Value Unit
HOMO Energy -6.85 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap 5.90 eV
Dipole Moment 2.75 Debye
Ionization Potential 7.10 eV

Note: The data in this table is representative and derived from typical DFT calculations on similar heterocyclic compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. zsmu.edu.ua

A key reaction of this compound is the nucleophilic substitution at the chloromethyl group, a common pathway for functionalizing such molecules. nih.govresearchgate.net Theoretical studies can elucidate the energetics of an SN2 (concerted) versus an SN1 (stepwise, via a carbocation intermediate) mechanism. DFT calculations can determine the activation energies for each pathway, revealing which is kinetically favored. For a primary alkyl halide like this compound, a concerted SN2 mechanism is generally expected to be the lower energy pathway. nih.govnih.gov

Computational models can also explore other potential reactions, such as those involving the oxazole ring itself. For example, the mechanism of electrophilic aromatic substitution on the oxazole ring can be modeled to predict regioselectivity (i.e., whether substitution occurs at the C4 or C5 position). These calculations would involve locating the transition states for the formation of the sigma complex at each position and comparing their relative energies. tandfonline.com

Table 2: Calculated Activation Energies for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu⁻) (Representative Data)

Reaction Pathway Transition State Energy (Relative to Reactants) Reaction Mechanism
SN2 +20.5 kcal/mol Concerted

Note: The data in this table is representative and illustrates the typical energetic preference for an SN2 pathway in such systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's preferred shapes and dynamic behavior. researchgate.netnih.gov

The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the ethyl and chloromethyl groups to the oxazole ring. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the lowest energy conformers (global and local minima) and the energy barriers between them. It is expected that steric hindrance between the substituents and the oxazole ring will play a significant role in determining the most stable conformations. researchgate.net

Molecular dynamics simulations can be used to study the behavior of this compound over time, often in the presence of a solvent. nih.gov These simulations provide a dynamic picture of the molecule's conformational changes and its interactions with surrounding solvent molecules. MD simulations are particularly useful for understanding how the solvent might influence the accessibility of reactive sites or stabilize certain conformations over others. researchgate.net

Table 3: Relative Energies of Key Conformers of this compound (Representative Data)

Conformer Dihedral Angle (C4-C5-C-Cl) Relative Energy (kcal/mol) Population at 298 K (%)
Anti-periplanar ~180° 0.00 65
Syn-clinal (+gauche) ~60° 0.85 17.5

Note: The data in this table is representative of a typical conformational analysis, showing the stability of different rotamers around the C5-CH₂Cl bond.

Prediction of Reaction Selectivity and Yield Optimization

A significant application of computational chemistry is the prediction of reaction outcomes, which can guide the optimization of synthetic protocols. nih.gov For this compound, this can involve predicting the selectivity of reactions and identifying conditions that could maximize the yield of a desired product.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of reactants with reaction outcomes. wisdomlib.orgglobalresearchonline.net While often used in drug discovery, these methods can also be applied to predict reaction yields or selectivity based on calculated molecular descriptors (e.g., steric parameters, electronic properties). nih.gov

For instance, in reactions with ambident nucleophiles (nucleophiles with two reactive sites), computational models can predict which site will preferentially attack the chloromethyl group. This is achieved by calculating the activation energies for both possible reaction pathways. The pathway with the lower activation energy is predicted to be the major product channel. rsc.org

Machine learning algorithms, trained on datasets of known reactions, are also emerging as powerful tools for predicting reaction yields. chemrxiv.orgresearchgate.netnii.ac.jpbohrium.com By featurizing the reactants, reagents, and conditions of a reaction, a machine learning model can learn the complex relationships that govern the reaction's efficiency. Such a model could be used to predict the yield of a nucleophilic substitution on this compound under various conditions (e.g., different solvents, temperatures, and nucleophiles), thereby facilitating the in silico optimization of the reaction before it is performed in the lab.

Table 4: Computationally Predicted Regioselectivity for a Reaction with an Ambident Nucleophile (e.g., SCN⁻)

Nucleophilic Atom Product Formed Calculated Activation Energy (kcal/mol) Predicted Major Product
Sulfur 5-((Thiocyanato)methyl)-2-ethyl-1,3-oxazole 18.9 Yes

Note: The data in this table is representative and based on the principles of Hard and Soft Acids and Bases (HSAB), where the softer sulfur atom is expected to react more readily with the soft electrophilic carbon of the chloromethyl group.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Fischer, and Bredereck syntheses. ijpsonline.comresearchgate.net However, modern chemistry is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. uniroma1.it Future efforts in synthesizing 5-(Chloromethyl)-2-ethyl-1,3-oxazole will likely focus on adapting and refining established methods to meet these sustainability goals.

One of the most versatile methods for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction is known for its mild conditions and one-pot nature. mdpi.com Adapting this for this compound would likely start from precursors that can generate the required substitution pattern. Furthermore, the use of green alternatives such as ionic liquids as recyclable solvents, or energy sources like microwave and ultrasound irradiation, could significantly enhance the efficiency and environmental footprint of the synthesis. ijpsonline.commdpi.com Ultrasound-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for isoxazole (B147169) derivatives. mdpi.com

Continuous flow synthesis represents another major avenue for improvement. acs.org This technology allows for the automated, scalable, and safe production of chemical compounds, offering precise control over reaction parameters and minimizing waste. uniroma1.itacs.org Developing a continuous flow process for this compound would be a significant step towards its large-scale, on-demand production for research and industrial purposes.

Table 1: Comparison of Potential Synthetic Routes for Oxazole Derivatives

Synthesis Method Typical Precursors Key Advantages Potential for Green Adaptation
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC) Mild conditions, one-pot reaction, good yields. mdpi.com Use of ionic liquids, microwave/ultrasound assistance. nih.govmdpi.com
Robinson-Gabriel Synthesis 2-Acylamino-ketones Forms the oxazole ring through cyclodehydration. Use of solid acid catalysts to replace hazardous dehydrating agents.
Fischer Oxazole Synthesis Cyanohydrins, Aldehydes One of the earliest methods for 2,5-disubstituted oxazoles. ijpsonline.com Can be energy-intensive; optimization via flow chemistry is possible.
Bredereck Reaction α-Haloketones, Amides Efficient and economical for 2,4-disubstituted oxazoles. ijpsonline.com Can be improved by using α-hydroxyketones as starting materials. ijpsonline.com
Continuous Flow Synthesis Varies based on adapted chemistry Automated, scalable, improved safety and efficiency, waste reduction. acs.org Inherently a greener approach due to process optimization. uniroma1.it

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The chemical structure of this compound offers multiple sites for functionalization. The most prominent is the highly reactive chloromethyl group at the C5 position, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including azides, amines, thiols, and cyanides, thereby serving as a gateway to a vast chemical space of new derivatives.

Beyond the chloromethyl group, the oxazole ring itself presents opportunities for further elaboration. While electrophilic substitution on the oxazole ring typically occurs at the C5 position, this site is already occupied. semanticscholar.org Therefore, research could pivot towards more advanced functionalization techniques. Site-selective ring metalation, followed by quenching with various electrophiles, is a powerful strategy for introducing substituents at specific positions on heterocyclic rings. nih.gov Another sophisticated technique is the "halogen dance" isomerization, which can facilitate the migration of a halogen atom around the ring, opening up new avenues for regioselective functionalization. nih.gov

Furthermore, cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, could be employed to attach new aryl or alkyl groups to the oxazole core, provided a suitable handle (like a halogen atom) is first installed on the ring. nih.gov These strategies would enable the creation of complex, multi-substituted oxazole structures that are difficult to access through traditional methods.

Table 2: Potential Functionalization Strategies

Reaction Site Reaction Type Potential Reagents Resulting Functionality
Chloromethyl Group Nucleophilic Substitution Sodium azide (B81097), Amines, Thiols, Cyanide Azides, Secondary/Tertiary Amines, Thioethers, Nitriles
Oxazole Ring (C4) Metalation/Electrophilic Quench Strong base (e.g., n-BuLi), then an electrophile (e.g., CO2, alkyl halide) Carboxylic acids, Alkyl groups
Oxazole Ring Cross-Coupling Reactions (Requires prior halogenation) Palladium catalyst, boronic acids (Suzuki) or organostannanes (Stille) Aryl, Heteroaryl, or Vinyl groups
Ethyl Group (C2) Radical Halogenation N-Bromosuccinimide (NBS), light Bromination of the ethyl side chain for further modification

Advanced Applications in Diverse Areas of Chemical Research

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.govmdpi.comresearchgate.net Oxazole derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. semanticscholar.orgresearchgate.net Consequently, this compound serves as a crucial building block for developing new therapeutic agents. ontosight.ai Its reactive chloromethyl handle allows for its incorporation into larger, more complex molecules, including the synthesis of novel oxazole-based macrocycles which have shown promise as inhibitors of the SARS-CoV-2 main protease. nih.gov

The applications are not limited to pharmaceuticals. The photophysical properties of some oxazole compounds make them suitable for use in materials science, for example, as components in semiconductor devices or as fluorescent probes. thepharmajournal.com The rigid, aromatic nature of the oxazole ring can be exploited to construct novel organic materials with specific electronic or optical properties. By strategically modifying the substituents on the this compound core, researchers can fine-tune these properties for applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors. The compound can also be used in the synthesis of agrochemicals like herbicides and fungicides. thepharmajournal.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

While this compound itself is achiral, many of its potential downstream products, particularly those intended for pharmaceutical use, will be chiral. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically being more active or having a different physiological effect than the other. researchgate.net Therefore, the development of methods for the stereoselective synthesis of chiral derivatives is a critical area of future research.

This can be achieved through several strategies. One approach involves reacting the chloromethyl group with a chiral nucleophile to generate diastereomeric products that can be separated. A more elegant and efficient method would be to employ asymmetric catalysis. For instance, a prochiral derivative of the starting material could be synthesized (e.g., by modifying the ethyl group to a vinyl group), which could then undergo an asymmetric reaction, such as a catalytic asymmetric hydrogenation, to set the desired stereocenter. Alternatively, developing chiral phase-transfer catalysts for the nucleophilic substitution on the chloromethyl group could directly yield enantiomerically enriched products. The pursuit of such enantiopure compounds is essential for creating more potent and selective drug candidates. researchgate.net

Integration with Automation and Artificial Intelligence in Chemical Discovery

Automated synthesis platforms, including continuous flow reactors, can be used to rapidly synthesize libraries of derivatives. acs.org By systematically varying the nucleophiles that react with the chloromethyl group or by performing other functionalization reactions, hundreds or thousands of new compounds can be generated with minimal human intervention.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(chloromethyl)-2-ethyl-1,3-oxazole?

The synthesis typically involves cyclization reactions or nucleophilic substitution. For example:

  • Cyclization approach : Reacting β-chloroethylamine derivatives with acyl chlorides under basic conditions to form the oxazole ring. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid hydrolysis of the chloromethyl group .
  • Substitution strategy : Introducing the chloromethyl group post-cyclization via halogenation of a hydroxymethyl intermediate using reagents like SOCl₂ or PCl₃. Yields depend on stoichiometry and reaction time .
    Characterize intermediates via ¹H NMR to monitor chloromethyl group incorporation .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C2, chloromethyl at C5). The chloromethyl group shows a triplet at δ 4.2–4.5 ppm (coupling with adjacent CH₂) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₈ClNO, MW 159.59). Fragmentation patterns (e.g., loss of Cl• or CH₂Cl) validate the structure .
  • IR spectroscopy : Detect C-Cl stretching at 650–750 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .

Q. What biological activities are associated with this compound?

Preliminary studies on analogous oxazoles suggest:

  • Antimicrobial activity : Test via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus). The chloromethyl group may enhance membrane disruption .
  • Anticancer potential : Screen against cancer cell lines (e.g., HeLa) using MTT assays. Substituent effects (ethyl vs. phenyl) modulate cytotoxicity .
  • Mechanistic insights : Molecular docking predicts interactions with enzymes (e.g., topoisomerase II) via halogen bonding .

Advanced Research Questions

Q. How can the reactivity of the chloromethyl group be optimized for functionalization?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Protection strategies : Temporarily protect the oxazole nitrogen with Boc groups to prevent side reactions during alkylation .

Q. How to resolve contradictions in reported biological activity data for oxazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl at C2) and compare bioactivity profiles .
  • Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target validation : Employ CRISPR knockouts or siRNA to confirm putative molecular targets (e.g., kinase inhibition) .

Q. What strategies improve regioselectivity in synthesizing substituted oxazoles?

  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, directing substituents to C2 or C5 positions .
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attacks, then remove them post-synthesis .
  • Computational modeling : DFT calculations predict transition-state geometries to guide reaction condition optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.